molecular formula C12H13BrO3 B2687838 Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate CAS No. 1012058-33-1

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Cat. No.: B2687838
CAS No.: 1012058-33-1
M. Wt: 285.137
InChI Key: AHJLWGDEBQDQCV-QPJJXVBHSA-N
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Description

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C12H13BrO3 and a molecular weight of 285.14 g/mol It is an ester derivative of acrylic acid and contains a bromoethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as ethers or amines.

    Hydrolysis: The major product is 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the compound’s activity and interactions with biological targets, influencing its overall effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(2-chloroethoxy)phenyl]prop-2-enoate
  • Methyl 3-[4-(2-fluoroethoxy)phenyl]prop-2-enoate
  • Methyl 3-[4-(2-iodoethoxy)phenyl]prop-2-enoate

Uniqueness

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.

Properties

IUPAC Name

methyl (E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLWGDEBQDQCV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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